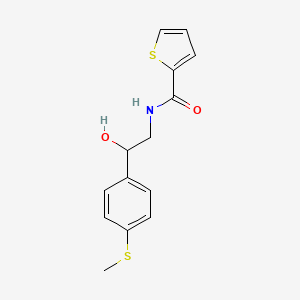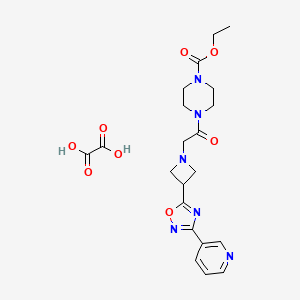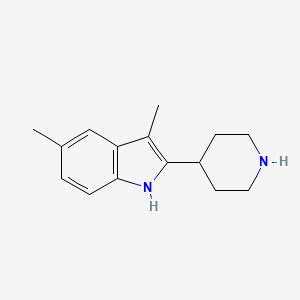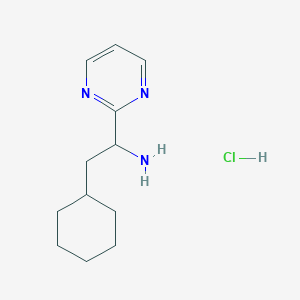
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Antibacterial and Antifungal Activities
- Synthesis of Cycloalkylthiophene-Schiff Bases : Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have shown antibacterial activity against pathogenic strains and antifungal activity against Candida albicans. These compounds exhibited activity comparable to several standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Inhibitory Activity Toward Human Leukocyte Elastase
- 2-(Diethylamino)thieno1,3ŏxazin-4-ones Synthesis : A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones was synthesized and evaluated for inhibitory activity toward human leukocyte elastase (HLE). The most potent compound exhibited a K(i) value of 5.8 nM (Gütschow et al., 1999).
Molluscicidal Properties
- Thiazolo[5,4-d]pyrimidines Synthesis : Ethyl chloroformate/DMF mixture was used for ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford thiazolo[5,4-d]pyrimidin-7(6H)-one. These compounds have been screened for activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Fluorescent Dyes and Biothiols Detection
- Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) : Synthesized as a colorimetric and ratiometric fluorescent probe, this compound can detect biothiols in physiological media and is applicable in bioimaging. It exhibits rapid, sensitive, and selective detection capabilities (Wang et al., 2017).
Antimicrobial Activity
- Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates Synthesis : These analogues have been synthesized and shown anti-microbial activity. The study included docking studies and antimicrobial evaluation (Spoorthy et al., 2021).
Antiproliferative Activity
- Novel Thiophene and Thienopyrimidine Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative activity, showing significant activity against breast and colon cancer cell lines (Ghorab et al., 2013).
Mechanism of Action
Target of Action
This compound lacks a known origin or established significance in scientific research due to the absence of data.
Mode of Action
The specific arrangement of these groups can influence the overall properties of the molecule.
Biochemical Pathways
Due to the lack of research, specific biochemical pathways affected by this compound are unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown .
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJFDMYLSIZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2929652.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)
![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2929662.png)

![2,6-difluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2929664.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)
![N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate](/img/structure/B2929669.png)

![1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane](/img/structure/B2929673.png)
